Product packaging for 4-Amino-3-(trifluoromethyl)picolinonitrile(Cat. No.:)

4-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B13150307
M. Wt: 187.12 g/mol
InChI Key: CIYLYFTZMOMXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-3-(trifluoromethyl)picolinonitrile ( 1805601-57-3) is a high-value chemical building block with a molecular formula of C 7 H 4 F 3 N 3 and a molecular weight of 187.12 g/mol . This compound is a pyridine derivative characterized by the strategic combination of an amino group, a nitrile group, and a trifluoromethyl group on its ring system. This unique structure makes it a versatile intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules targeting a range of biological activities. The presence of the trifluoromethyl group is a key feature, as it is known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in optimizing the pharmacokinetic properties of potential drug candidates . Simultaneously, the nitrile group can act as a versatile handle for further chemical transformations or as a pharmacophore that interacts with biological targets. Researchers can leverage the reactivity of the amino group for coupling reactions, facilitating the construction of compound libraries for high-throughput screening. Handling of this material requires adherence to strict safety protocols. It carries hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is recommended to store the compound in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use. Purchasers are responsible for verifying the suitability of the product for their intended application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3N3 B13150307 4-Amino-3-(trifluoromethyl)picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

4-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(12)1-2-13-5(6)3-11/h1-2H,(H2,12,13)

InChI Key

CIYLYFTZMOMXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)(F)F)C#N

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Amino 3 Trifluoromethyl Picolinonitrile

Reactions Involving the Amino Group

The exocyclic amino group at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic reactions. Its reactivity is modulated by the electronic effects of the pyridine ring nitrogen and the adjacent trifluoromethyl substituent.

Nucleophilic Reactivity and Condensation Reactions

The amino group of 4-Amino-3-(trifluoromethyl)picolinonitrile possesses nucleophilic character, enabling it to react with various electrophiles. This reactivity is fundamental to its role in condensation reactions, where it combines with carbonyl compounds, often under acidic or basic catalysis, to form new carbon-nitrogen bonds. wikipedia.org

Condensation with aldehydes and ketones proceeds through a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). wikipedia.org This reaction is reversible and typically requires the removal of water to drive it to completion. The reactivity of the amino group can be compared to that of other aminopyridines, which readily participate in such transformations. nih.gov For instance, reactions analogous to the condensation of (4-Amino-cinnolin-3-yl)-phenyl-methanone with various carbonyl compounds to form fused pyridocinnoline systems could be envisaged. ontosight.ai

Multicomponent reactions, which involve the condensation of three or more reactants in a single step, represent an efficient way to build molecular complexity. The amino group of this compound could participate in such reactions, for example, in a base-catalyzed Knoevenagel condensation followed by a Michael addition and cyclization sequence. nih.gov

Table 1: Potential Condensation Reactions of the Amino Group
Reactant TypeExample ReactantProduct ClassNotes
AldehydeBenzaldehydeImine (Schiff Base)Typically acid-catalyzed with removal of water. wikipedia.org
KetoneAcetoneImine (Schiff Base)Generally less reactive than aldehydes.
1,3-Dicarbonyl CompoundAcetylacetoneEnamine or Fused HeterocycleCan lead to cyclization to form fused heterocyclic systems.
α,β-Unsaturated CarbonylMethyl vinyl ketoneMichael AdductConjugate addition of the amino group to the double bond.

Derivatization via Amidation and Alkylation

The primary amino group is readily derivatized through amidation and alkylation, providing pathways to a wide array of functionalized molecules.

Amidation: Amidation involves the reaction of the amino group with a carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides) to form an amide bond. Direct amidation with carboxylic acids can be promoted by condensing agents. Alternatively, oxidative amidation provides another route where an aldehyde is coupled with the aminopyridine in the presence of an oxidant and a catalyst. researchgate.net A range of 4-aminopyridine (B3432731) based amide derivatives have been synthesized and studied for their biological activities. nih.gov

Alkylation: N-alkylation introduces alkyl groups onto the amino nitrogen. This can be achieved by reacting the aminopyridine with alkyl halides. researchgate.net However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging due to the increased nucleophilicity of the secondary amine product. chemrxiv.org More controlled methods include reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine. A facile N-monoalkylation of aminopyridines has been reported using a carboxylic acid and sodium borohydride (B1222165). researchgate.net Metal-free N-alkylation of 2-aminopyridines with 1,2-diketones catalyzed by BF₃·OEt₂ has also been demonstrated. acs.org

Table 2: Representative Derivatization Reactions of the Amino Group
Reaction TypeReagentCatalyst/ConditionsProduct
AmidationBenzoyl chlorideBase (e.g., Pyridine, Triethylamine)N-(2-cyano-5-(trifluoromethyl)pyridin-4-yl)benzamide
AmidationAcetic anhydrideHeat or catalystN-(2-cyano-5-(trifluoromethyl)pyridin-4-yl)acetamide
AlkylationMethyl iodideBase (e.g., K₂CO₃)N-methyl-4-amino-3-(trifluoromethyl)picolinonitrile
Reductive AminationAcetone, NaBH₃CNAcidic conditionsN-isopropyl-4-amino-3-(trifluoromethyl)picolinonitrile

Cycloaddition Reactions Initiated by Amino Functionality

While the amino group itself does not typically act as a 1,3-dipole for cycloadditions, it can initiate reactions that lead to cycloaddition products. For instance, the amino group can be converted into a different functional group that then participates in a cycloaddition. A plausible pathway involves the initial condensation of the aminopyridine with an aldehyde or ketone to form an imine. The resulting imine or a derived ylide could then undergo a [3+2] or other cycloaddition reaction. nih.gov

Another possibility is the diazotization of the amino group to form a diazonium salt. In certain substrates, such as 4-aryl-3-aminopyridines, this can lead to an intramolecular cyclization, forming tricyclic systems like pyrido[3,4-c]cinnolines. mdpi.com This type of reaction, known as the Widman-Stoermer synthesis, demonstrates how the amino functionality can be a precursor for building fused heterocyclic rings. mdpi.com Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions of diynes with cyanamides are powerful methods for constructing 2-aminopyridine (B139424) cores, highlighting the synthetic importance of the amino functionality in cycloaddition contexts. acs.org

Transformations of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. masterorganicchemistry.com Its reactivity is enhanced by the electron-withdrawing effects of the pyridine ring and the trifluoromethyl group.

Nucleophilic Addition Pathways to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org This reaction initially forms an imine anion, which is then typically protonated or undergoes further reaction. youtube.com

Common nucleophilic additions include:

Grignard Reagents: Addition of organomagnesium halides (Grignard reagents) followed by hydrolysis of the intermediate imine yields ketones.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the nitrile to form ketones after hydrolysis.

Hydride Reagents: As discussed in the next section, hydride addition is a key step in nitrile reduction.

Azide (B81097) Ion: The [3+2] cycloaddition of sodium azide to nitriles is a common method for the synthesis of tetrazoles, a class of five-membered heterocyclic compounds.

The general mechanism involves the nucleophile attacking the nitrile carbon, pushing the pi-electrons onto the nitrogen to form a tetrahedral intermediate. libretexts.orgyoutube.com

Table 3: Examples of Nucleophilic Addition to the Nitrile Group
NucleophileReagent ExampleIntermediateFinal Product (after workup)
CarbanionMethylmagnesium bromide (CH₃MgBr)Iminomagnesium saltKetone (after acidic hydrolysis)
HydrideLithium aluminum hydride (LiAlH₄)Imine anionPrimary amine
AzideSodium azide (NaN₃)Vinyl azide intermediateTetrazole
Hydroxide (B78521)Sodium hydroxide (NaOH)ImidateCarboxamide / Carboxylate

Reduction and Hydrolysis Reactions of the Nitrile Functionality

Two of the most important transformations of the nitrile group are its reduction to a primary amine and its hydrolysis to a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction proceeds via two successive nucleophilic additions of hydride ions to the nitrile carbon. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds in two stages, with a carboxamide intermediate being formed first. youtube.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) first produces the corresponding amide. Continued heating under these conditions hydrolyzes the amide to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: Similarly, heating the nitrile with an aqueous base (e.g., NaOH) initially forms the amide. Further hydrolysis of the amide yields a carboxylate salt and ammonia (B1221849). youtube.com The free carboxylic acid can be obtained by subsequent acidification. The presence of the trifluoromethyl group may influence the rate of hydrolysis. mdpi.com

These reactions provide a synthetic route from a nitrile to two other important functional groups, demonstrating the versatility of the cyano moiety in organic synthesis.

Nitrile as a Handle for Further Heterocyclic Annulations

The nitrile group in this compound is a versatile functional group that serves as a key electrophilic center for the construction of fused heterocyclic systems. Its reactivity is central to the synthesis of more complex molecular architectures, particularly through intramolecular cyclization reactions. The adjacent amino group can act as a built-in nucleophile, facilitating annulation processes to form new five- or six-membered rings.

One of the primary transformations involves the Thorpe-Ziegler cyclization, a base-catalyzed intramolecular condensation of dinitriles or aminonitriles to form enaminonitriles, which are valuable intermediates for building condensed ring systems. For instance, derivatives of 4-aminoquinoline-3-carbonitrile (B2762942) can be synthesized through the cyclization of 2-(cyanoethylamino)benzonitriles. researchgate.net This methodology highlights the potential of the vicinal amino and cyano groups in compounds like this compound to undergo similar intramolecular reactions to construct fused pyridine rings. researchgate.net

The enaminonitrile moiety, formed by the amino and nitrile groups, is a powerful building block for creating polycyclic systems. researchgate.net This structural motif allows for reactions with various reagents to build upon the existing pyridine core. For example, aminonitriles are common precursors for the synthesis of condensed pyrimidine, pyrazole (B372694), and thiazole (B1198619) rings. The general reactivity of nitriles allows them to be converted into ketones via reaction with Grignard or organolithium reagents, which can then undergo further cyclization. chemistrysteps.com They can also be hydrolyzed to carboxylic acids or reduced to primary amines, expanding the range of possible subsequent transformations. chemistrysteps.comebsco.com

Research into the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines demonstrates a strategy where a pyrazole ring is annulated onto a pyridine derivative. nih.govbeilstein-journals.org While this specific example builds the pyridine ring last, it underscores the importance of trifluoromethylated pyridine building blocks in constructing complex, biologically relevant heterocyclic systems. nih.govbeilstein-journals.org The reactivity of the nitrile group is crucial in these multi-step syntheses, often participating in cyclization or condensation steps.

Table 1: Examples of Heterocyclic Annulation Reactions Involving Aminonitrile Precursors

Reaction TypeReactant(s)ConditionsProduct TypeReference
Thorpe-Ziegler Cyclization2-(Cyanoethylamino)benzonitrile analoguest-BuLi in THF, -78 °C4-Aminoquinoline-3-carbonitriles researchgate.net
Domino Reaction1,3-Thiazolidinedione, active methylene (B1212753) nitriles, amines, aromatic aldehydesVariesFunctionalized 2-Amino-4,5-dihydrothiophenes nih.gov
Multicomponent Reaction5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkynes, tert-butylamineMicrowave, Sonogashira-type couplingPyrazolo[4,3-c]pyridines nih.gov
Intramolecular CyclizationMichael adduct of cyanothioacetamide and α-bromochalconesBase-catalyzed2-Amino-4,5-dihydrothiophene-3-carbonitriles nih.gov

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. In this compound, this inherent lack of reactivity is further compounded by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group. The -CF3 group is one of the most powerful deactivating groups, primarily through its potent inductive electron-withdrawing effect. nih.gov

While the 4-amino group is a strong activating group with an electron-donating resonance effect, its influence is largely counteracted by the combined deactivating effects of the ring nitrogen and the adjacent -CF3 group. Electrophilic attack on the pyridine ring is therefore highly disfavored.

Nucleophilic Aromatic Substitution with Activated Systems

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups. youtube.comresearchgate.net The trifluoromethyl group at the C3 position of this compound strongly activates the pyridine nucleus for nucleophilic attack.

For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present on the ring, usually at a position ortho or para to the activating group. The title compound itself does not possess a suitable leaving group for a typical SNAr reaction. However, if a derivative, such as a halogenated analogue (e.g., 5-halo-4-amino-3-(trifluoromethyl)picolinonitrile), were used, it would be highly susceptible to SNAr.

In such a hypothetical activated system, the -CF3 group and the ring nitrogen would stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. Nucleophilic attack would be favored at positions C2 and C6, and to a lesser extent C4, due to activation by the ring nitrogen. The additional activation by the -CF3 group would further enhance reactivity. Studies on other activated pyridine systems, such as 2-fluoropyridines, show that SNAr reactions can proceed under relatively mild conditions to install a variety of nucleophiles. acs.org The replacement of a nitro group, another strong electron-withdrawing substituent, by a fluoride (B91410) anion in a pyridine carboxylate system further demonstrates the viability of SNAr on highly electron-poor pyridine rings. nih.gov

Ring-Opening and Rearrangement Processes

The pyridine ring in this compound is generally stable, but related structures can undergo rearrangement under specific conditions. A notable example is the rearrangement of 4-amino-3-halopyridines upon reaction with acyl chlorides and a base like triethylamine. nih.gov This reaction proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution. The amino group, after acylation, displaces the adjacent halide, leading to a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamide (B32628) products. nih.gov This type of transformation highlights a potential, albeit indirect, rearrangement pathway for derivatives of the core 4-aminopyridine structure.

While ring-opening of the pyridine nucleus is not a common reaction for this specific compound under normal conditions, highly activated or strained heterocyclic systems can undergo such processes. Given the stability of the aromatic pyridine core, ring-opening would require significant energy input or specialized reagents designed to break the aromatic system. Information directly pertaining to the ring-opening of this compound is not prevalent in the literature, suggesting that such reactions are not synthetically common or favorable compared to transformations of the substituent groups.

Influence of the Trifluoromethyl Substituent on Reactivity

Electronic Effects and Resonance Contributions

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of the pyridine ring, primarily through its powerful electronic effects. Its behavior is dominated by a strong electron-withdrawing inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. nih.govresearchgate.net This makes the -CF3 group one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov

Unlike substituents such as fluorine or methoxy (B1213986) groups, the -CF3 group does not possess lone pairs of electrons and therefore cannot participate in electron-donating resonance (a +M effect). researchgate.net Its influence is almost purely inductive, which deactivates the entire aromatic ring towards electrophilic attack by withdrawing electron density from the π-system. nih.gov This effect is clearly seen in the significantly slower rate of electrophilic substitution on trifluoromethoxybenzene compared to benzene. nih.gov

Conversely, this strong -I effect enhances the electrophilicity of the pyridine ring's carbon atoms, making the system more susceptible to nucleophilic attack. nih.gov The -CF3 group effectively stabilizes the anionic Meisenheimer complex intermediate formed during an SNAr reaction, thereby lowering the activation energy for the substitution.

The electronic properties of the -CF3 group also impact the acidity and basicity of adjacent functional groups. It decreases the basicity of the 4-amino group and the pyridine ring nitrogen by withdrawing electron density. This combination of a strong inductive effect and the absence of a resonance effect makes the trifluoromethyl group a unique substituent for tuning the electronic properties and chemical reactivity of aromatic and heteroaromatic systems. mdpi.comnih.gov

Table 2: Comparison of Electronic Properties of Selected Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-CF3 (Trifluoromethyl)Strongly withdrawing (-I)NegligibleStrongly deactivating
-NH2 (Amino)Weakly withdrawing (-I)Strongly donating (+M)Strongly activating
-CN (Cyano)Strongly withdrawing (-I)Strongly withdrawing (-M)Strongly deactivating
-NO2 (Nitro)Strongly withdrawing (-I)Strongly withdrawing (-M)Strongly deactivating
-F (Fluoro)Strongly withdrawing (-I)Weakly donating (+M)Weakly deactivating
-CH3 (Methyl)Weakly donating (+I)Weakly donating (hyperconjugation)Weakly activating

Steric Hindrance Considerations

In the chemical transformations of this compound, steric hindrance plays a crucial role in dictating the reactivity of its various functional groups. The spatial arrangement and bulkiness of the substituents on the pyridine ring, particularly the trifluoromethyl group (-CF3) at the 3-position, can significantly influence the accessibility of adjacent reactive sites to incoming reagents.

The trifluoromethyl group is well-documented for its considerable steric bulk and high electronegativity. fiveable.me Its presence adjacent to the nitrile group (-CN) at the 2-position and the amino group (-NH2) at the 4-position imposes significant steric shielding. This steric congestion can impede the approach of nucleophiles or electrophiles to these functional groups, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations.

Impact on the Nitrile Group:

The reactivity of the nitrile group, for instance in hydrolysis, reduction, or cycloaddition reactions, is likely to be diminished by the bulky trifluoromethyl substituent. For a reaction to occur at the nitrile carbon, the reagent must approach from a trajectory that is now partially obstructed by the three fluorine atoms of the -CF3 group. This steric impediment is expected to be more pronounced with larger attacking species.

Influence on the Amino Group:

Similarly, reactions involving the amino group, such as acylation, alkylation, or diazotization, may be sterically hindered. While the amino group is not directly adjacent to the trifluoromethyl group, the latter's size can restrict the conformational flexibility of the aminopyridine ring, indirectly affecting the accessibility of the lone pair of electrons on the nitrogen atom of the amino group.

Accessibility of the Pyridine Nitrogen:

The pyridine ring nitrogen, with its lone pair of electrons, can act as a nucleophile or a base. The trifluoromethyl group at the 3-position can sterically hinder the approach of electrophiles or protons to this nitrogen atom. This effect is a common phenomenon observed in substituted pyridines, where bulky groups at the ortho-positions (2- and 6-positions) are known to decrease the basicity and nucleophilicity of the pyridine nitrogen. While the -CF3 group is at the 3-position, its steric influence can still extend to the adjacent ring nitrogen.

Regioselectivity in Aromatic Substitution:

In electrophilic aromatic substitution reactions on the pyridine ring, the directing effects of the amino and trifluoromethyl groups are paramount. However, steric hindrance from the -CF3 group can also influence the regioselectivity. An incoming electrophile might preferentially attack the less sterically encumbered positions, even if they are electronically less favored. Studies on other substituted pyridines have shown that the regioselectivity of nucleophilic aromatic substitution can be dependent on the steric hindrance of the attacking nucleophile. researchgate.net

The following table summarizes the anticipated steric effects of the trifluoromethyl group on the different reactive sites of this compound.

Reactive SitePositionExpected Steric Hindrance from -CF3 GroupPotential Impact on Reactivity
Nitrile Group (-CN)2HighDecreased reactivity towards nucleophilic attack and cycloadditions.
Pyridine Nitrogen1ModerateReduced basicity and nucleophilicity.
Amino Group (-NH2)4ModeratePotential for reduced reactivity in acylation, alkylation, etc.
C-5 Position of Ring5LowMay be the preferred site for electrophilic attack, pending electronic factors.
C-6 Position of Ring6LowAccessible for substitution reactions, influenced by electronic effects.

Derivatization and Analog Synthesis of 4 Amino 3 Trifluoromethyl Picolinonitrile

Synthesis of Structurally Modified 4-Amino-3-(trifluoromethyl)picolinonitrile Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences that build upon a pre-formed trifluoromethylated pyridine (B92270) core. One common strategy is the construction of the pyridine ring through cyclocondensation reactions using trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov By varying the other components in the condensation, one can introduce substituents at various positions on the pyridine ring from the outset.

Another versatile approach is the ring transformation of other heterocyclic systems. For example, functionalized 4-aminopyridines can be synthesized through the ring transformation of nitropyrimidinones in the presence of active methylene (B1212753) compounds and an ammonia (B1221849) source like ammonium (B1175870) acetate. rsc.org This method allows for the facile introduction of diverse functional groups at the position adjacent to the amino group. Adapting such a strategy could provide a route to this compound derivatives by using a trifluoromethylated active methylene compound as a key reactant.

Furthermore, modifications can be achieved by starting with a simpler, commercially available trifluoromethylpyridine and sequentially adding the required functional groups. This modular approach allows for the synthesis of a library of analogs by altering the reagents in the final synthetic steps.

Elaboration of the Pyridine Ring with Diverse Substituents

The pyridine ring of this compound is electronically complex, featuring an electron-donating amino group and strongly electron-withdrawing trifluoromethyl and nitrile groups. This substitution pattern dictates the regioselectivity of further reactions on the aromatic core.

Electrophilic Aromatic Substitution: The powerful deactivating effect of the trifluoromethyl group, the nitrile group, and the pyridine ring nitrogen makes classical electrophilic aromatic substitution challenging. However, the 4-amino group is a strong activating group that directs electrophiles to the ortho positions (C3 and C5). Given that the C3 position is already substituted, electrophilic attack would be predicted to occur at the C5 position. Reactions such as halogenation have been demonstrated on 4-aminopyridine (B3432731) itself, leading to substitution on the pyridine ring. acs.org To overcome the deactivation of the ring, forcing conditions or highly reactive electrophiles may be necessary. An alternative strategy involves ortho-lithiation, where the amino group is first protected (e.g., as a pivaloylamide) to direct deprotonation at an adjacent position, followed by quenching with an electrophile. acs.org

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. libretexts.orgyoutube.com While the parent molecule lacks a leaving group, derivatives can be synthesized where a halogen is installed at the C2, C5, or C6 positions. The strong inductive effect of the trifluoromethyl group significantly activates the ring for nucleophilic attack. libretexts.orgacs.org A chloro- or fluoro-substituted precursor to this compound could thus serve as a versatile intermediate for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse analogs. researchgate.netnih.gov

Functionalization at the Amino and Nitrile Positions for Analog Generation

The exocyclic amino and nitrile groups offer rich opportunities for derivatization to generate a wide array of analogs with diverse physicochemical properties.

Derivatization of the Amino Group: The primary amino group at the C4 position is nucleophilic and can readily undergo a variety of standard transformations.

Acylation and Sulfonylation: Reaction with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base yields stable amide or sulfonamide derivatives. This is a common strategy to introduce new structural motifs and modulate properties such as lipophilicity and hydrogen bonding capacity. rsc.org

Alkylation and Reductive Amination: The amino group can be mono- or di-alkylated using alkyl halides. A more controlled method is reductive amination, which involves condensation with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride (B1222165) to yield secondary or tertiary amine derivatives. nih.gov

Diazotization: Treatment with nitrous acid converts the primary amine into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including hydroxyl, halo, and cyano groups, further expanding the diversity of accessible analogs.

Derivatization of the Nitrile Group: The cyano group at the C2 position is a versatile functional handle that can be converted into several other functionalities. ebsco.comwikipedia.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a primary amide (carboxamide), while complete hydrolysis affords a carboxylic acid. chemistrysteps.comlibretexts.org These derivatives can participate in further coupling reactions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This introduces a flexible basic center, which can be valuable for modulating pharmacological properties.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl side chains.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for instance with azides, to form heterocyclic rings like tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

Introduction of Chiral Centers and Enantioselective Synthesis of Derivatives

The introduction of stereocenters into derivatives of this compound is a key strategy for developing compounds with specific interactions with biological targets. Chirality can be incorporated through several methods.

One approach involves the derivatization of the existing functional groups with enantiopure reagents. For example, reacting the C4-amino group with a chiral carboxylic acid would produce a mixture of diastereomeric amides that could potentially be separated by chromatography. Similarly, a carboxylic acid derivative obtained from nitrile hydrolysis could be coupled with a chiral amine.

A more direct approach is the use of asymmetric catalysis. For instance, an analog containing a ketone could undergo asymmetric reduction to produce a chiral alcohol. Catalytic asymmetric synthesis of trifluoromethylated γ-amino acids has been achieved via umpolung addition of trifluoromethyl imines to carboxylic acid derivatives, showcasing a potential strategy for building chiral fragments. nih.gov The development of chiral phase-transfer catalysts has also enabled asymmetric reactions, such as the aza-Henry reaction, to produce chiral trifluoromethyl β-nitroamines with high enantioselectivity. semanticscholar.org These methods could be adapted to synthesize chiral precursors or to directly functionalize the this compound scaffold.

Finally, chiral derivatives can be constructed from the ground up using chiral trifluoromethylated building blocks. Asymmetric Friedel–Crafts reactions of β-CF₃ acrylates with pyrroles have been used to synthesize chiral trifluoromethylated alkaloids, demonstrating the utility of this strategy. rsc.org

Comparative Studies with Related Trifluoromethylated Heterocycles

The chemical properties and biological activity of this compound are best understood in the context of related trifluoromethylated heterocycles. The incorporation of a trifluoromethyl group is known to significantly alter the physicochemical properties of parent heterocycles, often enhancing metabolic stability, lipophilicity, and binding affinity. researchgate.netrsc.org

Comparative studies with positional isomers, such as 5-amino-3-(trifluoromethyl)picolinonitrile, are particularly insightful. The synthesis of the 5-amino isomer often starts from the reduction of a corresponding 5-nitro precursor. chemicalbook.com The difference in the relative positions of the amino, trifluoromethyl, and nitrile groups leads to distinct electronic distributions within the pyridine ring, which in turn affects their reactivity, pKa, and intermolecular interaction potential.

When compared to other trifluoromethylated nitrogen heterocycles, such as trifluoromethyl-substituted pyrrolidines, piperidines, or imidazoles, the pyridine core of this compound provides a rigid, aromatic scaffold. rsc.orgresearchgate.net The synthesis of non-aromatic trifluoromethylated N-heterocycles often involves different strategies, such as ring contractions or expansions of existing rings. researchgate.net The planarity and specific electronic nature of the picolinonitrile ring system make it a unique platform for developing agents that interact with planar binding sites in biological targets, a common feature in many kinase inhibitors and other pharmaceuticals. mdpi.com The strategic placement of the CF₃ group next to the nitrile and ortho to the amino group creates a unique chemical environment that continues to be explored for the development of novel functional molecules.

Theoretical and Computational Investigations of 4 Amino 3 Trifluoromethyl Picolinonitrile

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are a cornerstone of computational chemistry, providing deep insights into the fundamental properties of a molecule. For a compound like 4-Amino-3-(trifluoromethyl)picolinonitrile, these calculations would typically be performed using methods derived from quantum mechanics, such as Density Functional Theory (DFT).

DFT methods, particularly with hybrid functionals like B3LYP or HSEH1PBE, are widely used to determine the optimized molecular geometry, bond lengths, and bond angles of molecules. journaleras.com For instance, a computational investigation of 5-(trifluoromethyl)pyridine-2-thiol (B7722606) utilized DFT with the B3LYP and HSEH1PBE functionals combined with a 6–311+G(d, p) basis set to obtain its optimized geometry. journaleras.com A similar approach for this compound would reveal how the electron-withdrawing trifluoromethyl group and the electron-donating amino group influence the geometry of the picolinonitrile ring.

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

These calculations also yield electrostatic potential maps (EPMs), which illustrate the charge distribution across the molecule. mdpi.com EPMs use a color spectrum to show electron-rich (typically red) and electron-poor (typically blue) regions, which is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions. mdpi.com

Table 1: Illustrative Data from DFT Calculations on a Related Pyridine (B92270) Derivative (Note: This data is hypothetical for this compound and is based on typical values for similar molecules.)

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.8 eV Electron-accepting capability
HOMO-LUMO Gap 4.7 eV Chemical reactivity and stability

Prediction of Spectroscopic Properties (Computational Aspect Only)

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, DFT calculations could be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)), can predict the positions and intensities of absorption bands in the IR and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Such computational studies have been successfully applied to various aminopyridine derivatives. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These calculations can help understand the electronic structure and the nature of the transitions involved.

Mechanistic Studies of Reaction Pathways using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can map out the entire reaction pathway, identify intermediates and transition states, and determine the reaction kinetics and thermodynamics.

To study a reaction mechanism, a potential energy surface (PES) is explored to locate the minimum energy structures (reactants, intermediates, and products) and the saddle points (transition states, TS). Transition state theory is a fundamental concept in these investigations. A computational study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, for example, analyzed the kinetics and thermodynamic properties, identifying two major steps with their respective activated complexes. researchgate.net

For a hypothetical reaction involving this compound, computational chemists would model the reactants and products and then use various algorithms to find the transition state structure connecting them. Frequency calculations are then performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the solute's electronic structure and energy.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in many reaction mechanisms. Often, a hybrid approach is used where a few explicit solvent molecules are included in the first solvation shell, and the bulk solvent is treated with an implicit model.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial for its properties and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) of a molecule and their relative energies. For a flexible molecule, this involves systematically rotating around single bonds and calculating the energy at each step to map out the potential energy surface. For this compound, this would involve exploring the rotation of the amino and trifluoromethyl groups.

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). MD simulations have been used to study the ionization dynamics of aminopyridine dimers, revealing processes like proton transfer and energy relaxation on a femtosecond timescale. rsc.org While computationally intensive, MD simulations offer a powerful way to understand the dynamic behavior that governs molecular function. rsc.orgrsc.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry and materials science to correlate the chemical structure of a series of compounds with their biological activity or physical properties.

A QSAR study involves several steps. First, a dataset of molecules with known activities is collected. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

Finally, a mathematical model is developed to relate these descriptors to the observed activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. A QSAR analysis on pyridinylguanidines as urokinase-type plasminogen activator inhibitors suggested that the inhibitory activity was influenced by molecular shape, flexibility, and lipophilicity. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity for a specific biological target. This would allow for the virtual screening of new, un-synthesized compounds and the rational design of more potent analogues, thereby guiding synthetic efforts and accelerating the discovery process. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
5-(trifluoromethyl)pyridine-2-thiol
4,5-diaminophthalonitrile

Role As a Synthetic Intermediate for Complex Chemical Architectures

Building Block for Functionalized Pyridines and Nitrogen Heterocycles

4-Amino-3-(trifluoromethyl)picolinonitrile is a specialized chemical compound utilized in organic synthesis as a building block for more complex molecules. amfluoro.combldpharm.comarkpharmtech.com Its structure, featuring a pyridine (B92270) ring substituted with an amino group, a trifluoromethyl group, and a nitrile group, offers multiple reactive sites for chemical modification. The strategic placement of these functional groups allows for the regioselective synthesis of a variety of functionalized pyridine derivatives.

The amino group can undergo a range of reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce diverse functionalities onto the pyridine core. The nitrile group is also a versatile handle for transformation into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding the molecular diversity of the resulting pyridine compounds. The trifluoromethyl group, known for its electron-withdrawing nature, significantly influences the reactivity of the pyridine ring and can enhance the metabolic stability and lipophilicity of the final products, which is a desirable trait in medicinal chemistry.

While specific, publicly documented examples of its direct application are limited, compounds with similar structures, such as aminobenzonitriles, are known to be valuable in the synthesis of specialty chemicals and advanced materials. eastfine.net The inherent reactivity of the aminonitrile moiety suggests its potential utility in constructing various nitrogen-containing heterocycles through cyclization reactions.

Precursor in the Assembly of Polycyclic and Fused Ring Systems

The unique arrangement of functional groups in this compound makes it a potential precursor for the synthesis of polycyclic and fused ring systems. The vicinal amino and nitrile groups can participate in intramolecular cyclization reactions to form fused heterocyclic rings. For instance, through carefully designed reaction sequences, these groups can react with suitable reagents to construct fused pyrimidine, pyrazine, or other nitrogen-containing heterocyclic systems onto the pyridine core.

Research on analogous compounds, such as 4-aminoquinoline-3-carbonitriles, highlights the utility of the aminonitrile scaffold in building larger polycyclic systems. researchgate.net These related structures are recognized as valuable building blocks for creating polycyclic heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net The trifluoromethyl group on the picolinonitrile backbone can impart unique electronic and steric properties to the resulting fused systems, potentially leading to novel chemical entities with interesting biological or material properties.

Application in the Construction of Advanced Organic Materials

While direct applications of this compound in the construction of advanced organic materials are not extensively documented in public literature, its structural motifs suggest potential in this field. The trifluoromethyl group is a key feature in many advanced materials due to its ability to influence properties such as thermal stability, solubility, and electronic characteristics.

The pyridine-based structure, combined with the potential for derivatization at the amino and nitrile positions, could allow for the synthesis of novel monomers for polymerization or building blocks for supramolecular assemblies. The incorporation of the trifluoromethylated pyridine moiety could lead to materials with tailored optical, electronic, or surface properties. For instance, related fluorinated organic compounds are explored for applications in organic electronics and functional materials.

Utility in the Synthesis of Specialty Chemicals (Non-Specific Product Application)

As a functionalized heterocyclic compound, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its utility lies in its capacity to introduce a trifluoromethylated aminopyridine nitrile scaffold into a target molecule. This is particularly relevant in fields where the incorporation of a trifluoromethyl group is advantageous, such as in the development of pharmaceuticals and agrochemicals, due to the positive impact of this group on biological activity and physicochemical properties.

The combination of the amino, trifluoromethyl, and nitrile groups provides a platform for a wide range of chemical transformations, enabling the synthesis of a diverse array of downstream products. While the specific end-products derived from this particular intermediate are not widely reported, the general importance of fluorinated building blocks in the chemical industry underscores its potential value.

Future Research Directions for 4 Amino 3 Trifluoromethyl Picolinonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to aminopicolinonitriles often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes to 4-amino-3-(trifluoromethyl)picolinonitrile.

Key areas for exploration include:

Catalytic C-H Amination: Directing C-H amination on a pre-formed 3-(trifluoromethyl)picolinonitrile (B1592600) core would represent a highly atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, rhodium, or copper) could uncover selective methods for introducing the amino group at the C-4 position, thus avoiding the use of protecting groups and reducing step counts.

Greener Reduction Methods: A plausible route involves the reduction of a 4-nitro-3-(trifluoromethyl)picolinonitrile precursor. While classical methods using stoichiometric metals like iron are effective, future work should focus on catalytic hydrogenation or transfer hydrogenation using earth-abundant metal catalysts. These methods operate under milder conditions and minimize metallic waste.

Fluorination Strategies: Investigating late-stage fluorination or trifluoromethylation of pyridine (B92270) precursors remains a critical area. nih.gov Methods for synthesizing (trifluoromethyl)pyridines often start with (trichloromethyl)pyridine compounds, which are then fluorinated using reagents like HF in the presence of a catalyst. google.com Exploring novel catalytic systems for this transformation could improve safety and efficiency.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Challenges
Direct C-H AminationHigh atom economy, reduced step count.Achieving high regioselectivity at the C-4 position.
Catalytic Nitro ReductionUse of sustainable reagents, milder conditions.Catalyst poisoning by sulfur impurities, cost of noble metal catalysts.
Improved Fluorination of PrecursorsAccess to a wide range of fluorinated building blocks.Handling of corrosive reagents like HF, catalyst stability. google.com

Exploration of Unprecedented Reactivity and Cascade Transformations

The unique arrangement of functional groups in this compound offers opportunities for novel chemical transformations. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring and the basicity of the amino group. ontosight.ai

Future studies should investigate:

Reactivity of the Amino Group: The nucleophilicity of the 4-amino group is modulated by the adjacent trifluoromethyl group and the pyridine nitrogen. Detailed studies of its reactivity in reactions such as diazotization, N-alkylation, and N-arylation could lead to a diverse library of derivatives. researchgate.net The reaction of 4-aminopyridine (B3432731) with halogens, for instance, has been shown to result in versatile chemical and structural behaviors, including the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net

Transformations of the Nitrile Group: The cyano group is a versatile handle for conversion into amines, carboxylic acids, or ketones. rsc.org Its participation in intramolecular cyclizations with a neighboring substituent, potentially formed from the amino group, could lead to fused heterocyclic systems.

Cascade Reactions: Designing one-pot cascade reactions that utilize multiple functional groups is a key goal for synthetic efficiency. For example, a reaction sequence could be envisioned where the amino group directs a transformation at the C-5 position, followed by an intramolecular cyclization involving the nitrile. The application of the cyano group as a radical acceptor in cascade reactions provides diverse opportunities for constructing important heterocycles. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives could greatly benefit from modern technologies like flow chemistry and automated synthesis. These platforms offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate compound libraries.

Key opportunities include:

Enhanced Safety and Control: Many reactions used to synthesize heterocyles, such as nitrations or reactions involving cyanides, can be hazardous on a large scale. Flow reactors minimize the volume of reactive intermediates at any given time and allow for superior temperature control, significantly improving the safety profile. acs.orgacs.org

Rapid Library Synthesis: Automated platforms can perform sequential reactions to generate a large library of derivatives from the core scaffold. researchgate.netresearchgate.net This is particularly valuable for medicinal chemistry, where structure-activity relationships are explored by systematically modifying a lead compound. whiterose.ac.uksynplechem.com

Process Optimization: Flow chemistry allows for rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) using small amounts of material, accelerating the development of robust and scalable synthetic processes. beilstein-journals.orgnih.gov

Table 2: Advantages of Integrating Modern Synthesis Platforms
PlatformKey BenefitApplication to this compound Chemistry
Flow ChemistryImproved safety, precise control of reaction parameters.Safe handling of nitration reactions or use of toxic reagents like TMSCN. nih.gov
Automated SynthesisHigh-throughput library generation.Rapid creation of analogues for SAR studies in drug discovery. whiterose.ac.uk
Microwave-Assisted SynthesisAccelerated reaction rates.Can be combined with flow reactors to speed up cyclization or cross-coupling steps. beilstein-journals.org

Advanced Applications in Interdisciplinary Chemical Science

The structural motifs present in this compound are prevalent in compounds with significant biological activity and material properties.

Future research should target applications in:

Medicinal Chemistry: Pyridine and pyridinone scaffolds are central to numerous FDA-approved drugs. nih.govbohrium.com The trifluoromethyl group can enhance metabolic stability and binding affinity. nih.gov Derivatives could be explored as kinase inhibitors, antivirals, or agents targeting the central nervous system, leveraging the known bioactivity of aminopyridines. wikipedia.org

Agrochemicals: Trifluoromethylpyridine derivatives are key components in many modern herbicides, fungicides, and insecticides. researchoutreach.orgjst.go.jpnih.gov The this compound core could serve as a novel building block for the discovery of next-generation crop protection agents.

Materials Science: The trifluoromethyl group imparts unique properties such as high thermal stability and lipophilicity. ontosight.ai These characteristics make fluorinated organic molecules attractive for the development of functional materials, such as liquid crystals, fluoropolymers, or as ligands in metal-organic frameworks (MOFs). sigmaaldrich.com

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources.

Future computational studies should focus on:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. researchgate.net By calculating properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and natural bond orbitals (NBO), researchers can predict the most likely sites for electrophilic or nucleophilic attack and anticipate the molecule's reactivity. ias.ac.inresearchgate.net

Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential transformations. acs.org This insight is invaluable for optimizing reaction conditions and predicting the feasibility of novel cascade reactions.

Virtual Screening and Library Design: By modeling the interaction of virtual derivatives with biological targets (e.g., enzyme active sites), computational docking can prioritize the synthesis of compounds with the highest predicted bioactivity. nih.gov This data-driven approach can significantly accelerate the drug discovery process. mit.edu

Table 3: Application of Computational Methods
Computational MethodObjectiveExpected Outcome
Density Functional Theory (DFT)Predict reactivity and electronic properties. researcher.lifeIdentification of kinetic vs. thermodynamic control in reactions.
Molecular DockingPredict binding affinity to biological targets.Prioritization of derivatives for synthesis in drug discovery programs. nih.gov
Transition State TheoryElucidate reaction mechanisms.Rational design of catalysts and optimization of reaction conditions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-3-(trifluoromethyl)picolinonitrile, and what are their critical optimization parameters?

Methodological Answer: The synthesis typically involves multi-step routes, including cyano-amination, bromination, and halogen reduction. For example:

  • Step 1: Bromo substitution on a precursor like 4,6-dibromo-3-hydroxypicolinonitrile, followed by nitrile hydrolysis and halogen reduction to introduce the amino group .
  • Step 2: Trifluoromethylation via radical precursors (e.g., trifluoromethyl sulfone) under visible light irradiation, though this requires precise control of reaction time and temperature to avoid side reactions .

Key Parameters:

  • Purity of intermediates (e.g., ≥98% by HPLC for reliable downstream reactions) .
  • Reaction solvent (polar aprotic solvents like DMF enhance solubility of nitrile intermediates).
  • Catalytic systems (e.g., Pd/C for hydrogenation steps to reduce nitro groups to amines) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Expect a singlet for the amino group (~δ 5.5–6.5 ppm, broad) and distinct aromatic protons split by the trifluoromethyl group’s electron-withdrawing effect .
    • ¹³C NMR: The nitrile carbon appears at ~δ 115–120 ppm, while CF₃ carbons resonate at ~δ 120–125 ppm (quartet due to J coupling with fluorine) .
  • Mass Spectrometry:
    • ESI-MS: Molecular ion peak at m/z 187.12 ([M+H]⁺) .
  • FT-IR: Strong absorption bands for -C≡N (~2240 cm⁻¹) and -NH₂ (~3350 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

Methodological Answer: The -CF₃ group is highly electronegative, stabilizing adjacent electrophilic centers and directing substitution to specific positions. For example:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring facilitates attack at the 4-position, with the amino group acting as an ortho/para director .
  • Radical Pathways: Under UV light, the -CF₃ group can participate in single-electron transfer (SET) reactions, enabling coupling with arylthiols or halides .

Experimental Design:

  • Use deuterated solvents in kinetic studies to track substituent effects.
  • Compare reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl derivatives) to quantify electronic contributions .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer: Bioactivity variations often arise from:

  • Purity Differences: Impurities like 5,5'-(hydrazine-1,2-diyl)bis(3-(trifluoromethyl)picolinonitrile) (Apalutamide Impurity A) can skew results. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate ≥99% pure material .
  • Assay Conditions: Variations in solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability. Standardize protocols using OECD guidelines for agrochemical testing .

Data Reconciliation Strategy:

  • Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Perform structure-activity relationship (SAR) studies to isolate the contribution of the trifluoromethyl group .

Q. What advanced purification techniques are recommended for scaling up this compound synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Minimize by-product formation via precise temperature and residence time control .
  • Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to enhance crystal yield and purity. Monitor polymorph formation via XRD .
  • Chromatography: Preparative HPLC with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) achieves >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.